2,2'-(Methylphosphinidene)diethanol dibenzoate
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Overview
Description
2,2’-(Methylphosphinidene)diethanol dibenzoate is a chemical compound with a unique structure that includes a methylphosphinidene group bonded to two ethanol molecules, which are further esterified with benzoic acid. This compound is known for its applications in various fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylphosphinidene)diethanol dibenzoate typically involves the reaction of methylphosphinic dichloride with ethylene glycol, followed by esterification with benzoic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the esterification and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Methylphosphinidene)diethanol dibenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinidene group to a phosphine.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted benzoates, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2’-(Methylphosphinidene)diethanol dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used as an additive in polymer production to enhance material properties such as flexibility and durability.
Mechanism of Action
The mechanism by which 2,2’-(Methylphosphinidene)diethanol dibenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the benzoate groups can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol, dibenzoate: This compound has a similar structure but lacks the phosphinidene group.
2,2’-(4-Methylphenylimino)diethanol: Another related compound with different functional groups.
Uniqueness
2,2’-(Methylphosphinidene)diethanol dibenzoate is unique due to the presence of the methylphosphinidene group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that do not have this functional group.
Properties
CAS No. |
18417-99-7 |
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Molecular Formula |
C19H21O4P |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[2-benzoyloxyethyl(methyl)phosphanyl]ethyl benzoate |
InChI |
InChI=1S/C19H21O4P/c1-24(14-12-22-18(20)16-8-4-2-5-9-16)15-13-23-19(21)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
OQBKBEASQWVHBA-UHFFFAOYSA-N |
Canonical SMILES |
CP(CCOC(=O)C1=CC=CC=C1)CCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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